
Alcool coniférylique
Vue d'ensemble
Description
L’alcool coniférylique est un composé organique de formule chimique HO(CH₃O)C₆H₃CH=CHCH₂OH. Il s’agit d’un solide incolore ou blanc, qui est l’un des monolignols, produit par la voie métabolique des phénylpropanoïdes. L’this compound est un intermédiaire clé dans la biosynthèse de la lignine et des lignanes, qui sont des composants essentiels des parois cellulaires végétales . On le trouve à la fois dans les gymnospermes et les angiospermes, et il joue un rôle crucial dans l’intégrité structurale et les mécanismes de défense des plantes .
Applications De Recherche Scientifique
Coniferyl alcohol has numerous scientific research applications across various fields:
Mécanisme D'action
L’alcool coniférylique fonctionne comme une molécule de signalisation dans la voie des phénylpropanoïdes, régulant les niveaux d’expression des gènes de la biosynthèse de la lignine . Il déclenche la protéolyse de l’enzyme L-phénylalanine ammonia-lyase, qui est le point d’entrée dans la voie de biosynthèse de la lignine . Cette régulation garantit un contrôle strict des ressources carbonées canalisées par la phénylalanine vers la biosynthèse de la lignine .
Composés similaires :
Alcool sinapylique : Un autre monolignol impliqué dans la biosynthèse de la lignine, qui diffère par le degré de méthoxylation.
Alcool p-coumarylique : Un monolignol sans méthoxylation, également impliqué dans la biosynthèse de la lignine.
Unicité de l’this compound : L’this compound est unique en raison de son rôle spécifique dans la biosynthèse de divers composés liés à la lignine et de son implication dans la régulation des gènes de la biosynthèse de la lignine . Sa capacité à subir diverses réactions chimiques et à former différents produits en fait un composé polyvalent pour la recherche scientifique et les applications industrielles .
Analyse Biochimique
Biochemical Properties
Coniferyl alcohol is involved in various biochemical reactions, primarily in the biosynthesis of lignin. It interacts with enzymes such as laccases and peroxidases, which catalyze its polymerization into lignin . Additionally, coniferyl alcohol is a substrate for dirigent proteins that direct the stereoselective biosynthesis of lignans . These interactions are essential for the structural integrity and defense mechanisms of plants.
Cellular Effects
Coniferyl alcohol influences various cellular processes, including cell wall formation and defense responses. It affects cell signaling pathways by acting as a signal molecule that triggers the proteolysis of enzymes like L-phenylalanine ammonia-lyase, which is involved in the lignin biosynthetic pathway . This regulation ensures the proper expression levels of lignin biosynthetic genes, impacting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, coniferyl alcohol exerts its effects through binding interactions with enzymes and proteins involved in lignin biosynthesis. It undergoes a series of aromatic hydroxylations, O-methylations, and side-chain reductions to form lignin monomers . The polymerization of coniferyl alcohol is facilitated by laccases and peroxidases, which oxidatively polymerize it in the apoplastic space . This process is crucial for the formation of lignin, which provides structural support and defense against pathogens.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of coniferyl alcohol can change over time. Its stability and degradation are influenced by environmental factors such as light and temperature . Long-term studies have shown that coniferyl alcohol can have lasting effects on cellular function, particularly in the context of lignin biosynthesis and plant defense mechanisms . The stability of coniferyl alcohol is essential for its effective use in biochemical studies.
Dosage Effects in Animal Models
The effects of coniferyl alcohol vary with different dosages in animal models. Studies have shown that at low doses, coniferyl alcohol can promote the synthesis of lignans and other beneficial compounds . At high doses, it may exhibit toxic or adverse effects, including inhibition of cell growth and metabolic disturbances . Understanding the dosage effects is crucial for its safe and effective application in research.
Metabolic Pathways
Coniferyl alcohol is involved in the phenylpropanoid pathway, where it is synthesized from coniferyl aldehyde by the action of dehydrogenase enzymes . It serves as a precursor for the biosynthesis of various lignans and coumarins . The metabolic pathways involving coniferyl alcohol are essential for the production of lignin and other phenolic compounds that play significant roles in plant physiology and defense.
Transport and Distribution
Within cells and tissues, coniferyl alcohol is transported and distributed through various mechanisms. It can be transported as free monolignols or in glucoside forms such as coniferin . The transport of coniferyl alcohol is ATP-dependent and involves specific transporters and binding proteins . This distribution is crucial for its localization and accumulation in the cell wall, where it participates in lignin polymerization.
Subcellular Localization
Coniferyl alcohol is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in lignin biosynthesis . It can also be stored in the vacuole in its glucoside form, coniferin, which is later hydrolyzed to release coniferyl alcohol for lignin formation . The subcellular localization of coniferyl alcohol is essential for its activity and function in plant cells.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’alcool coniférylique peut être synthétisé à partir de la protocatéchualdéhyde et de l’acide malonique par la réaction de Knoevenagel-Doebner modifiée et la réduction de Luche . Ce procédé implique des efficacités de deutération élevées à excellentes aux positions visées, ce qui en fait une méthode précieuse pour préparer de l’this compound hautement deutéré .
Méthodes de production industrielle : En milieu industriel, l’this compound est souvent produit par purification de sources naturelles. Il est soluble dans l’éthanol et peut être recristallisé à partir de l’éthanol et distillé sous vide . Le composé peut également être polymérisé en milieu acide dilué .
Analyse Des Réactions Chimiques
Types de réactions : L’alcool coniférylique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la polymérisation. Il est un substrat de prédilection pour les enzymes telles que la laccasse et la peroxydase, qui catalysent son oxydation .
Réactifs et conditions courants :
Oxydation : L’this compound est oxydé par les enzymes laccases ou peroxydases en milieu acide ou basique.
Réduction : La réduction de Luche est utilisée dans la préparation synthétique de l’this compound.
Polymérisation : L’this compound peut être polymérisé en milieu acide dilué.
Principaux produits formés :
Produits d’oxydation : L’oxydation de l’this compound par la laccasse ou la peroxydase produit divers composés liés à la lignine.
Produits de polymérisation : La polymérisation de l’this compound conduit à la formation de lignine ou de lignanes.
4. Applications de la recherche scientifique
L’this compound a de nombreuses applications de recherche scientifique dans divers domaines :
Comparaison Avec Des Composés Similaires
Sinapyl Alcohol: Another monolignol involved in lignin biosynthesis, differing in the extent of methoxylation.
p-Coumaryl Alcohol: A monolignol with no methoxylation, also involved in lignin biosynthesis.
Uniqueness of Coniferyl Alcohol: Coniferyl alcohol is unique due to its specific role in the biosynthesis of various lignin-related compounds and its involvement in the regulation of lignin biosynthetic genes . Its ability to undergo various chemical reactions and form different products makes it a versatile compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWRFFLBVWSI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Record name | coniferyl alcohol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Coniferyl_alcohol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186489 | |
| Record name | (E)-Coniferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid | |
| Record name | Coniferyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Coniferyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000088 [mmHg] | |
| Record name | Coniferyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
32811-40-8, 458-35-5 | |
| Record name | trans-Coniferyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32811-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coniferyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032811408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-Coniferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxycinnamylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CONIFERYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SM92591P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coniferyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 °C | |
| Record name | Coniferyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of coniferyl alcohol?
A1: Coniferyl alcohol has the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize coniferyl alcohol?
A2: Coniferyl alcohol is often analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis spectroscopy. [, , , , , , , ]
Q3: Can Raman spectroscopy be used to detect coniferyl alcohol structures in wood pulp?
A3: Yes, Raman spectroscopy can identify coniferyl alcohol structures in lignin within wood pulp, even after bleaching or sulfonation treatments. The technique is particularly sensitive to the α, β C=C bond of coniferyl alcohol, represented by a band at approximately 1654 cm-1 in the Raman spectrum. [, ]
Q4: What role do enzymes like laccases and peroxidases play in coniferyl alcohol reactions?
A4: Laccases and peroxidases are enzymes capable of catalyzing the oxidation of coniferyl alcohol. This oxidation leads to the formation of phenoxy radicals, which can then undergo various coupling reactions to form dimers and polymers. [, , , , , , , ]
Q5: What is the significance of coniferyl alcohol in lignin biosynthesis?
A5: Coniferyl alcohol is a primary monolignol, serving as a crucial building block for lignin, a complex polymer found in the cell walls of plants, providing structural support and rigidity. [, , , , , , ]
Q6: How does the pH of the reaction environment affect coniferyl alcohol oxidation?
A6: The pH significantly influences coniferyl alcohol oxidation. For instance, laccase from Norway spruce shows optimal activity for coniferyl alcohol oxidation in an acidic environment (pH 3.8-4.2). [] Conversely, other laccases, such as those from Trametes versicolor, exhibit optimal activity at a slightly acidic pH (pH 6.6). []
Q7: How do dirigent proteins (DPs) influence coniferyl alcohol radical coupling?
A7: Dirigent proteins exert control over the stereoselectivity of coniferyl alcohol radical coupling reactions, guiding the formation of specific stereoisomers. For example, the (+)-pinoresinol forming dirigent protein (DP) selectively promotes the formation of (+)-pinoresinol from coniferyl alcohol radicals. [, , ]
Q8: What is the evidence suggesting that coniferyl alcohol radicals, rather than the non-radical form, are the true substrates for dirigent proteins?
A8: Kinetic studies demonstrate a strong dependence of the enantiomeric excess of (+)-pinoresinol, formed through coniferyl alcohol radical coupling, on both the concentration of the (+)-pinoresinol forming DP and the rate of coniferyl alcohol oxidation. This relationship suggests that the DP interacts with and binds to the transient coniferyl alcohol radical rather than the non-radical coniferyl alcohol. []
Q9: Can cyclodextrins (CDs) influence the enzymatic polymerization of coniferyl alcohol?
A9: Yes, cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, can interact with coniferyl alcohol and its oxidation products, influencing the course of enzymatic polymerization. For instance, β-cyclodextrin (βCD) can selectively interact with specific lignan products, preventing their further oxidation by laccase and leading to an enrichment of pinoresinol in the reaction mixture. [, ]
Q10: What are the implications of ferulate-coniferyl alcohol cross-coupling in plant cell walls?
A10: The cross-coupling of ferulate and coniferyl alcohol in plant cell walls, particularly in grasses like maize, is suggested to play a role in the initiation and progression of lignification. These cross-coupling products, formed via radical reactions, can act as nucleation sites for further lignin polymerization, contributing to the complex structure and properties of the cell wall. [, ]
Q11: How does the presence of coniferyl alcohol affect the properties of wood?
A11: The presence of coniferyl alcohol, particularly its concentration and distribution within wood, influences properties such as strength, flexibility, and susceptibility to degradation. For example, a higher concentration of coniferyl alcohol and coniferaldehyde in the P/S I region of spruce fiber cell walls makes this region more susceptible to sulfonation during chemimechanical pulping. []
Q12: How do coniferyl alcohol levels change during thermomechanical pulping?
A12: Thermomechanical pulping (TMP), a process used to make wood pulp, leads to a reduction in coniferyl alcohol and coniferaldehyde residues compared to untreated wood. This reduction has been observed to be approximately 24% and 28% for coniferyl alcohol and coniferaldehyde, respectively, in spruce wood subjected to TMP. []
Q13: How is computational chemistry used to study coniferyl alcohol and its reactions?
A13: Computational chemistry techniques, such as density functional theory (DFT) calculations, are employed to investigate the energetics, mechanisms, and kinetics of coniferyl alcohol reactions, including its oxidation and radical coupling processes. These calculations provide valuable insights into the reactivity and stability of different coniferyl alcohol species and the factors influencing lignin formation. []
Q14: What insights have been gained from NMR calculations on coniferyl alcohol and its dimers?
A14: NMR chemical shift calculations, particularly those employing a multistandard approach, have demonstrated good agreement with experimental data for coniferyl alcohol and its dimers. These calculations provide valuable information for the structural characterization of lignin model compounds and for understanding the different linkages present in lignin polymers. []
Q15: How does the structure of coniferyl alcohol contribute to its reactivity?
A15: The presence of phenolic hydroxyl groups, a conjugated double bond system, and a methoxy substituent on the aromatic ring all contribute to coniferyl alcohol's reactivity in enzymatic oxidation and radical coupling reactions, ultimately influencing its role in lignin biosynthesis. [, , , , , ]
Q16: Have any coniferyl alcohol analogues been synthesized and studied for their biological activity?
A16: Yes, several coniferyl alcohol analogues, such as acyl and benzyl derivatives, have been synthesized and evaluated for their antimycobacterial activity. Some of these derivatives have shown greater potency against Mycobacterium tuberculosis than coniferyl alcohol itself. []
Q17: What factors can affect the stability of coniferyl alcohol in solution?
A18: Coniferyl alcohol can undergo degradation under acidic conditions or in the presence of oxidizing agents. Its stability can also be affected by factors like temperature, light exposure, and the presence of certain enzymes. [, , ]
Q18: What analytical methods are used to study coniferyl alcohol and its derivatives in plant materials?
A19: Techniques like GC-MS, HPLC, and pyrolysis-gas chromatography (Py-GC) are frequently employed to identify and quantify coniferyl alcohol and its derivatives in complex plant matrices. [, , , , ]
Q19: Can capillary zone electrophoresis (CZE) be used to analyze coniferyl alcohol oxidation products?
A20: Yes, capillary zone electrophoresis (CZE) offers a rapid and efficient method for the quantitative determination of dimers resulting from the peroxidase-catalyzed oxidation of coniferyl alcohol. This technique allows for the direct analysis of reaction mixtures without requiring extraction or derivatization steps. []
Q20: Is coniferyl alcohol biodegradable under anaerobic conditions?
A21: Yes, research has shown that coniferyl alcohol can be completely degraded under anaerobic conditions by methanogenic consortia. This degradation process ultimately leads to the formation of carbon dioxide and methane. []
Q21: Is coniferyl alcohol found in the environment as a result of human activities?
A22: Yes, coniferyl alcohol has been detected in smoke produced from the burning of newsprint, suggesting its release into the environment as a result of human activities such as paper manufacturing and waste incineration. []
Q22: What are some of the key milestones in the research of coniferyl alcohol and lignin biosynthesis?
A23: Significant advancements in our understanding of coniferyl alcohol and its role in lignin biosynthesis include the identification of coniferyl alcohol as a lignin precursor, the discovery of enzymes involved in its biosynthesis and polymerization (such as laccases, peroxidases, and dirigent proteins), and the development of analytical techniques for characterizing lignin and its model compounds. [, , , , , , , , , , , , , , , , , , , ]
Q23: How does the study of coniferyl alcohol bridge different scientific disciplines?
A24: The study of coniferyl alcohol brings together researchers from various fields, including plant biology, biochemistry, organic chemistry, analytical chemistry, and materials science. This interdisciplinary collaboration is essential for advancing our understanding of lignin biosynthesis, exploring the potential applications of coniferyl alcohol and its derivatives, and developing sustainable technologies for biofuel production and biomaterial engineering. [, , , , , , , , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


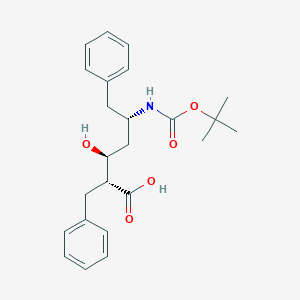
![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)


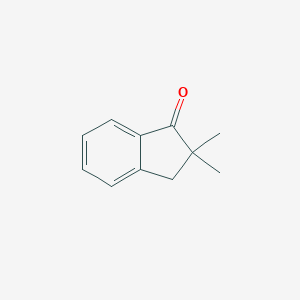

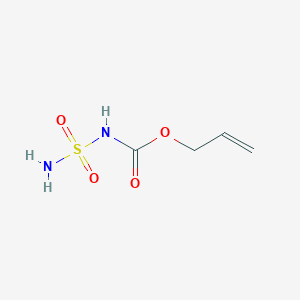
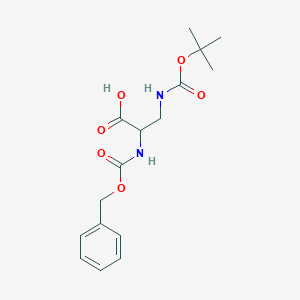
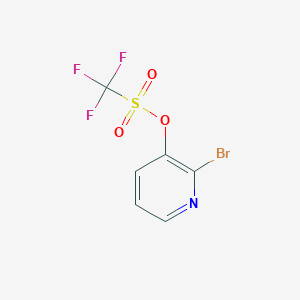
![1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B129385.png)




